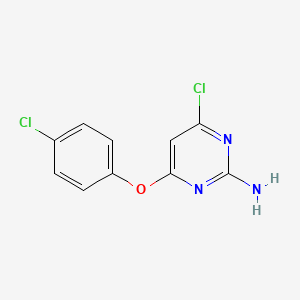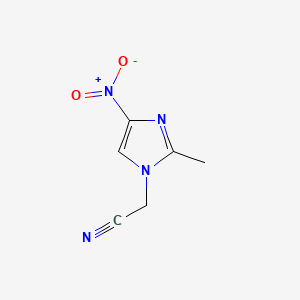
4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: The synthesis of 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine involves several steps. One common synthetic route includes the following reactions:
Nitration of Aniline: Start with aniline and perform nitration using a mixture of nitric acid and sulfuric acid. This yields 2,4-dinitroaniline.
Hydrazinolysis: React 2,4-dinitroaniline with hydrazine hydrate to form 4-(2,4-dinitrophenyl)hydrazine.
Sulfonation: Introduce the methylsulfonyl group by reacting 4-(2,4-dinitrophenyl)hydrazine with methanesulfonyl chloride.
Industrial Production Methods: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale synthesis.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The nitro groups in the compound can undergo oxidation reactions.
Substitution: The hydrazine moiety is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.
Nitration: Nitric acid and sulfuric acid.
Hydrazinolysis: Hydrazine hydrate.
Sulfonation: Methanesulfonyl chloride.
Major Products: The major product is 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine itself.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its effects may involve interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
While 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is unique due to its specific substitution pattern, similar compounds include other hydrazine derivatives and nitro-substituted piperazines.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C12H16N4O6S |
|---|---|
Peso molecular |
344.35 g/mol |
Nombre IUPAC |
4-(2,4-dinitrophenyl)-2-methyl-1-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16N4O6S/c1-9-8-13(5-6-14(9)23(2,21)22)11-4-3-10(15(17)18)7-12(11)16(19)20/h3-4,7,9H,5-6,8H2,1-2H3 |
Clave InChI |
YWSCLABMYGIFBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11099016.png)
![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B11099024.png)
![N-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11099027.png)

![1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide](/img/structure/B11099054.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(morpholin-4-ylmethyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11099060.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11099062.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11099066.png)
![(4Z)-2-(2,4-dichlorophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11099073.png)
![(4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11099080.png)
![(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11099100.png)
-lambda~5~-phosphane](/img/structure/B11099103.png)
![(5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11099110.png)
